5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol
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Overview
Description
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol is an organic compound characterized by the presence of a nitro group, a hydroxyimino group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol typically involves the nitration of a suitable benzene derivative followed by the introduction of the hydroxyimino group. One common method involves the nitration of catechol (benzene-1,2-diol) to form 3-nitrocatechol. This intermediate is then subjected to oximation to introduce the hydroxyimino group, resulting in the formation of the target compound.
Reaction Conditions:
Nitration: The nitration of catechol is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions.
Oximation: The introduction of the hydroxyimino group can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically conducted in an aqueous or alcoholic medium at moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in studies related to enzyme inhibition, antimicrobial activity, and other biological assays.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structure may allow it to interact with specific biological targets, leading to the discovery of new drugs.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals. Its functional groups allow for modifications that can enhance the properties of these materials.
Mechanism of Action
The mechanism of action of 5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyimino group can form hydrogen bonds with biological targets, while the nitro group may participate in redox reactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Redox Reactions: The nitro group can undergo redox reactions, influencing cellular redox balance and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
3-nitrocatechol: Similar structure but lacks the hydroxyimino group.
5-nitrosalicylaldehyde: Contains a nitro group and an aldehyde group instead of the hydroxyimino group.
2,4-dinitrophenol: Contains two nitro groups but lacks the hydroxyimino and hydroxyl groups.
Uniqueness
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol is unique due to the presence of both the hydroxyimino and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(E)-hydroxyiminomethyl]-3-nitrobenzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6-2-4(3-8-12)1-5(7(6)11)9(13)14/h1-3,10-12H/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFJEIWJTUESEW-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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